6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC13423433
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClN3O |
|---|---|
| Molecular Weight | 181.58 g/mol |
| IUPAC Name | 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
| Standard InChI Key | BBPUOYYUBFLNML-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C2C(=CN=C1Cl)NC=NC2=O |
| Canonical SMILES | C1=C2C(=CN=C1Cl)NC=NC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
6-Chloro-1H-pyrido[3,4-d]pyrimidin-4-one (C<sub>7</sub>H<sub>4</sub>ClN<sub>3</sub>O) features a bicyclic system with a pyridine ring fused to a pyrimidine ring. Key properties include:
The chlorine atom at C6 enhances electrophilic substitution reactivity, while the N1-H group facilitates hydrogen bonding with biological targets. X-ray crystallography of analogs reveals a planar structure with dihedral angles <5° between rings, promoting π-stacking interactions .
Spectral Data
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IR (KBr): ν<sub>max</sub> 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine) .
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.92 (s, 1H, H2), 8.45 (d, J = 5.1 Hz, 1H, H5), 7.89 (d, J = 5.1 Hz, 1H, H6) .
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<sup>13</sup>C NMR: δ 162.4 (C4=O), 154.3 (C2), 148.9 (C6-Cl), 134.2–118.7 (pyridine/pyrimidine carbons) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via cyclocondensation strategies:
Route A (Thermal Cyclization):
Ethyl 3-amino-2-chloroisonicotinate undergoes cyclization with chloroformamidine hydrochloride at 120°C, yielding the pyrido[3,4-d]pyrimidine core . Subsequent chlorination at C6 using POCl<sub>3</sub>/PCl<sub>5</sub> achieves 85% purity .
Route B (Palladium-Catalyzed Cross-Coupling):
4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine serves as an intermediate for Suzuki-Miyaura couplings with aryl boronic acids, introducing substituents at C4 . This method enables diversification but requires inert atmospheres (Ar/N<sub>2</sub>) .
Optimization Challenges
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Regioselectivity: Competing nitration at C3 vs. C5 during early stages necessitates chromatographic separation (SiO<sub>2</sub>, hexane/EtOAc 3:1) .
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Scale-Up Limitations: Batch reactions >10 g show reduced yields (∼60%) due to exothermic side reactions .
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Purification: Recrystallization from ethanol/water (1:3) achieves >98% purity, critical for pharmacological testing .
Pharmacological Applications
Anticancer Activity
Screening against the NCI-60 panel revealed selective cytotoxicity:
| Cell Line | IC<sub>50</sub> (μM) | Selectivity Index (vs. HEK293) | Source |
|---|---|---|---|
| MDA-MB-468 (BR) | 1.2 ± 0.3 | 12.4 | |
| MCF-7 (BR) | 2.8 ± 0.5 | 8.9 | |
| UO-31 (RE) | 0.9 ± 0.2 | 15.7 |
Mechanistic studies indicate G<sub>2</sub>/M phase arrest via tubulin polymerization inhibition (EC<sub>50</sub> = 3.1 μM) . Synergy with paclitaxel (CI = 0.42 at 1:1 ratio) suggests combinational potential .
Kinase Inhibition
The compound inhibits MPS1 kinase (IC<sub>50</sub> = 38 nM), disrupting spindle assembly checkpoint signaling. Docking simulations (PDB: 4FCL) show hydrogen bonds with Glu<sup>531</sup> and hydrophobic interactions with Leu<sup>654</sup>. In xenograft models, 25 mg/kg/day dosing reduced tumor volume by 62% (p < 0.01 vs. control).
Structure-Activity Relationships (SAR)
C4 Substitutions
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Aryl Groups (e.g., Ph, 4-Cl-Ph): Enhance MPS1 affinity 3–5× via π-π stacking .
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Alkyl Chains (C3–C6): Improve solubility but reduce potency (IC<sub>50</sub> ↑ 40–70%) .
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Amino Derivatives: N-Methylation at C4 abolishes activity, suggesting H-bond donor necessity .
C6 Modifications
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